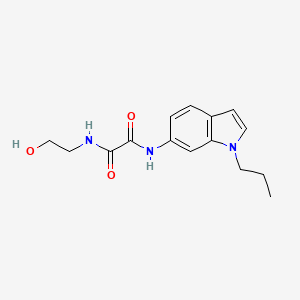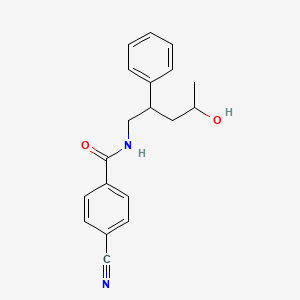
N-(2-hydroxyethyl)-N'-(1-propylindol-6-yl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyethyl)-N'-(1-propylindol-6-yl)oxamide, also known as GW806742X, is a selective and potent agonist of the G-protein coupled receptor GPR119. This receptor is primarily expressed in pancreatic beta-cells and intestinal L-cells, and its activation leads to the release of insulin and glucagon-like peptide-1 (GLP-1), respectively. GW806742X has been studied extensively for its potential therapeutic applications in the treatment of type 2 diabetes and obesity.
Mecanismo De Acción
N-(2-hydroxyethyl)-N'-(1-propylindol-6-yl)oxamide acts as an agonist of the GPR119 receptor, which is primarily expressed in pancreatic beta-cells and intestinal L-cells. Activation of this receptor leads to the release of insulin and GLP-1, respectively, which play important roles in glucose homeostasis and satiety. This compound has been shown to be highly selective for the GPR119 receptor and does not significantly activate other related receptors.
Biochemical and Physiological Effects
This compound has been shown to increase glucose-stimulated insulin secretion and enhance GLP-1 secretion, leading to improved glucose homeostasis and weight loss. In addition, this compound has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory bowel disease. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-hydroxyethyl)-N'-(1-propylindol-6-yl)oxamide is a highly selective and potent agonist of the GPR119 receptor, making it a valuable tool for studying the role of this receptor in glucose homeostasis and satiety. However, its limited solubility in water and potential for degradation may pose challenges in certain lab experiments.
Direcciones Futuras
There are several potential future directions for research on N-(2-hydroxyethyl)-N'-(1-propylindol-6-yl)oxamide. One area of interest is the development of more potent and selective GPR119 agonists for therapeutic applications in the treatment of type 2 diabetes and obesity. In addition, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the treatment of inflammatory bowel disease. Finally, the development of novel delivery methods for this compound may improve its solubility and bioavailability, making it a more effective therapeutic agent.
Métodos De Síntesis
N-(2-hydroxyethyl)-N'-(1-propylindol-6-yl)oxamide can be synthesized through a multi-step process involving the reaction of 1-propylindole-6-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(2-hydroxyethyl)oxamide. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
N-(2-hydroxyethyl)-N'-(1-propylindol-6-yl)oxamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. In preclinical studies, this compound has been shown to increase glucose-stimulated insulin secretion and enhance GLP-1 secretion, leading to improved glucose homeostasis and weight loss. In addition, this compound has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory bowel disease.
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)-N'-(1-propylindol-6-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-2-7-18-8-5-11-3-4-12(10-13(11)18)17-15(21)14(20)16-6-9-19/h3-5,8,10,19H,2,6-7,9H2,1H3,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZRBRGBJISBLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C1C=C(C=C2)NC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-dihydro-1H-inden-5-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640940.png)

![[2-(Furan-3-yl)-1,3-thiazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6640950.png)
![[3-(4-bromophenyl)-1H-pyrazol-5-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6640957.png)
![1-(5-Ethyl-1,3-thiazol-2-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640965.png)
![(3-Hydroxyazetidin-1-yl)-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanone](/img/structure/B6640977.png)
![N-[1-(3-hydroxyazetidin-1-yl)-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide](/img/structure/B6640989.png)

![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6641002.png)
![1-(2-Hydroxyethyl)-3-[2-(3-methylpyrazol-1-yl)phenyl]urea](/img/structure/B6641009.png)

![2-(1-hydroxycyclohexyl)-N-[(4-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B6641026.png)
![2-cyclohexyloxy-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]butanamide](/img/structure/B6641034.png)
